molecular formula C13H15N B8588097 2-Ethyl-5-indan-acetonitrile CAS No. 57145-33-2

2-Ethyl-5-indan-acetonitrile

Cat. No.: B8588097
CAS No.: 57145-33-2
M. Wt: 185.26 g/mol
InChI Key: CRVLWWKYIRLIAX-UHFFFAOYSA-N
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Description

2-Ethyl-5-indan-acetonitrile (hypothetical structure inferred from nomenclature) is a nitrile derivative featuring an indane (bicyclic benzene fused with a cyclopentane ring) core substituted with an ethyl group at position 2 and an acetonitrile moiety at position 3.

Nitriles, characterized by a cyano (-CN) group, are pivotal in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

57145-33-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-(2-ethyl-2,3-dihydro-1H-inden-5-yl)acetonitrile

InChI

InChI=1S/C13H15N/c1-2-10-7-12-4-3-11(5-6-14)9-13(12)8-10/h3-4,9-10H,2,5,7-8H2,1H3

InChI Key

CRVLWWKYIRLIAX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C1)C=C(C=C2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-Ethyl-5-indan-acetonitrile and related nitriles:

Compound Molecular Formula Functional Groups Key Structural Features CAS No. Molecular Weight (g/mol)
This compound* C₁₄H₁₅N Cyano, ethyl, bicyclic indane Bicyclic aromatic system, branched alkyl N/A ~193.3
Acetonitrile C₂H₃N Cyano Linear, small molecule 75-05-8 41.05
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ Cyano ester, nitro, hydroxyl Pyridine ring, nitro substitution 156896-54-7 212.2
5-Methoxytryptamine C₁₁H₁₄N₂O Aminoethyl, methoxy, indole Indole core, methoxy substitution 608-07-1 190.24

*Inferred structure based on nomenclature; exact data unavailable in evidence.

Key Observations :

  • Complexity : this compound’s bicyclic structure contrasts with acetonitrile’s simplicity, likely increasing its boiling point and reducing volatility .
  • Reactivity: The electron-withdrawing cyano group in nitriles facilitates nucleophilic additions. However, steric hindrance from the indane and ethyl groups in this compound may slow reactions compared to acetonitrile .

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